N-((2-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((2-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine” is a complex organic compound that belongs to the class of aromatic amines This compound features a methoxyphenyl group, a methylene bridge, and a piperazinylbenzenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((2-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine” typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-methoxybenzaldehyde and 4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“N-((2-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine bond (methylene bridge) can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of N-((2-methoxyphenyl)methyl)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-((2-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-((2-Hydroxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine
- N-((2-Chlorophenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine
- N-((2-Nitrophenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine
Uniqueness
“N-((2-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine” is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can also affect the compound’s solubility and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
78932-97-5 |
---|---|
Molecular Formula |
C25H27N3O |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-[4-[4-(2-methylphenyl)piperazin-1-yl]phenyl]methanimine |
InChI |
InChI=1S/C25H27N3O/c1-20-7-3-5-9-24(20)28-17-15-27(16-18-28)23-13-11-22(12-14-23)26-19-21-8-4-6-10-25(21)29-2/h3-14,19H,15-18H2,1-2H3 |
InChI Key |
BRZMTHPWBCBFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.